1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
Description
Significance of Protected Monosaccharides in Organic Synthesis and Glycoscience
The synthesis of complex carbohydrates and glycoconjugates is complicated by the polyhydroxy nature of monosaccharides, which presents multiple reactive sites. researchgate.nettutorchase.com To achieve regioselectivity and stereoselectivity, chemists employ protecting groups to temporarily mask certain hydroxyl groups, thereby preventing them from participating in unwanted reactions. tutorchase.comnih.gov This strategy is fundamental to organic synthesis, allowing for the controlled and sequential formation of glycosidic bonds to build oligosaccharides. tutorchase.com
Protected monosaccharides are indispensable building blocks in glycochemistry. glycodepot.com They are crucial for the chemical synthesis of oligosaccharides, glycoproteins, and glycolipids, which are often found in nature in low concentrations and heterogeneous forms. nih.govglycodepot.com In the broader field of glycoscience, these synthetic intermediates enable the study of vital biological phenomena, including cell-cell communication, immune responses, and pathogenesis. nih.govglycodepot.com Furthermore, the availability of high-purity, well-defined protected monosaccharides is essential for advanced applications such as automated glycan assembly and the development of carbohydrate-based diagnostics and therapeutics. glycodepot.com The strategic use of these molecules allows researchers to construct synthetic libraries for glycomics studies, which helps to unravel the complex roles of sugars in biology. glycodepot.com
Table 1: Applications of Protected Monosaccharides
| Field | Application | Significance |
|---|---|---|
| Organic Synthesis | Oligosaccharide Synthesis | Enables controlled, step-wise construction of complex carbohydrates. tutorchase.com |
| Glycoconjugate Synthesis | Allows for the creation of glycoproteins and glycolipids for research. glycodepot.com | |
| Glycoscience | Study of Biological Processes | Facilitates investigation into cell recognition, immune signaling, etc. nih.govglycodepot.com |
| Drug Development | Essential for creating carbohydrate-based vaccines and therapeutics. glycodepot.com |
| Diagnostics | Microarray Technology | Used to build carbohydrate microarrays for diagnostic purposes. glycodepot.com |
Historical Context of Benzoyl Protecting Groups in Carbohydrate Chemistry
The use of protecting groups is a well-established practice in carbohydrate chemistry, with different groups offering unique properties of stability and cleavage. Ester groups, such as acetates and benzoates, are among the most widely used due to the typically efficient and high-yielding nature of acylation reactions. nsf.gov The benzoyl (Bz) group, in particular, has a long history as a reliable choice for hydroxyl protection.
Historically, the introduction of benzoyl groups was often accomplished using benzoyl chloride or benzoyl anhydride (B1165640) in the presence of a base like pyridine. nsf.gov Compared to other ester groups like acetates, benzoates are notably less prone to acyl migration under basic conditions, offering greater stability during multi-step syntheses. researchgate.net The relative reactivity of the different hydroxyl groups on a pyranose ring towards benzoylation has been a subject of study, providing a basis for regioselective protection strategies. For instance, in methyl α-D-glucopyranoside, the general order of reactivity with benzoyl chloride is 2-OH > 3-OH > 4-OH. researchgate.net This differential reactivity, a key consideration in synthetic planning, allows chemists to selectively protect certain positions over others under carefully controlled conditions. The complementary use of base-labile esters and acid-labile acetals represents a foundational strategy in the field. acs.org
Structural Specificity and Anomeric Considerations of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
The structure of this compound is defined by the placement of four benzoyl ester groups on the C1, C2, C3, and C4 hydroxyls of a D-glucopyranose ring, leaving the primary hydroxyl group at C6 unprotected. This specific arrangement makes it a valuable intermediate, as the free C6-OH can serve as a nucleophile for chain extension or other modifications.
A critical structural feature is the configuration at the anomeric carbon (C1). Since the C1 hydroxyl is also benzoylated, the molecule exists as a glycosyl ester, which can have either an alpha (α) or beta (β) configuration. The specific anomer, 1,2,3,4-tetra-O-benzoyl-β-D-glucopyranose, is identified by the CAS number 104707-01-9. guidechem.com The stereochemical outcome of reactions involving the anomeric center is profoundly influenced by the nature of the protecting groups on the sugar ring. nih.gov An acyl group, such as benzoyl, at the C2 position can exert a "neighboring-group participation" effect. During a glycosylation reaction, this participating group can form a temporary cyclic intermediate that shields one face of the molecule, typically leading to the formation of a 1,2-trans glycosidic linkage. researchgate.net For a glucose donor, this mechanism favors the formation of β-glycosides. The synthesis of such a specific isomer requires sophisticated regioselective protection and deprotection strategies to differentiate the five hydroxyl groups of the parent glucose molecule. rsc.org
Table 2: Structural Features of this compound
| Feature | Description | Implication in Synthesis |
|---|---|---|
| Protection Pattern | Benzoyl groups at C1, C2, C3, C4 | Leaves the C6 primary hydroxyl group free for further reactions. |
| Anomeric Center (C1) | Glycosyl ester, exists as α or β anomers. | The stereochemistry is crucial for the final structure of the target oligosaccharide. |
| C2-Benzoyl Group | Can act as a participating group. | Influences the stereochemical outcome of glycosylation, favoring 1,2-trans products (β-linkages for glucose). researchgate.net |
Research Gaps and Future Perspectives in D-Glucopyranose Benzoylation Chemistry
Despite significant progress, challenges and research gaps persist in the field of carbohydrate chemistry, particularly concerning protection and deprotection strategies. A primary obstacle remains the development of truly efficient and highly regioselective methods for manipulating the hydroxyl groups of monosaccharides like D-glucose. rsc.org While benzoylation is a common technique, achieving specific patterns, such as that of this compound, can be synthetically demanding.
Current research focuses on several key areas to address these gaps:
Development of Novel Protecting Groups and Catalysts: There is an ongoing need for new protecting groups that offer improved reactivity, selectivity, and milder cleavage conditions. nih.gov The use of organocatalysts to achieve site-selective acylation and benzoylation is a promising area of investigation, potentially offering more efficient and environmentally friendly methods. nih.gov
Mechanistic Understanding: A deeper understanding of the mechanisms by which protecting groups influence the stereoselectivity and reactivity of glycosylation reactions is still required. nih.gov Elucidating the subtle interplay of steric and electronic effects imparted by different protecting groups and anomeric substituents will enable more rational design of synthetic routes. nih.gov
Synthetic Efficiency: The simplification of synthetic procedures through one-pot sequences and the advancement of automated solid-phase synthesis are major goals. researchgate.net These approaches aim to reduce the number of steps, time, and resources required to assemble complex carbohydrates.
Future perspectives point towards the application of precisely structured glucose derivatives in advanced materials and medicine. The ability to control the exact placement of functional groups is critical for designing molecules with specific biological activities or material properties, such as in the development of novel glucose-responsive sensors or targeted drug delivery systems. researchgate.netresearchgate.net Continued innovation in benzoylation and other protection chemistries will be essential to realizing these future applications.
Properties
Molecular Formula |
C₂₈¹³C₆H₂₈O₁₀ |
|---|---|
Molecular Weight |
602.54 |
Synonyms |
1,2,3,4-Tetrabenzoate-D-glucopyranose |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1,2,3,4 Tetra O Benzoyl D Glucopyranose
Regioselective Benzoylation Strategies for D-Glucopyranose Precursors
Regioselective benzoylation aims to directly acylate specific hydroxyl groups on the glucose scaffold while leaving others unprotected. This approach relies on the subtle differences in the reactivity of the hydroxyl groups, which can be influenced by steric and electronic factors. The primary hydroxyl group at C-6 is generally the most reactive, followed by the hydroxyl groups at C-2, C-3, and C-4, with the C-4 hydroxyl often being the least reactive in the D-glucose series. rsc.org
Direct benzoylation of unprotected D-glucose to achieve the 1,2,3,4-tetra-O-benzoyl derivative is challenging due to the higher reactivity of the primary C-6 hydroxyl group. Most direct benzoylation procedures using excess benzoyl chloride in the presence of a base like pyridine tend to yield the fully protected 1,2,3,4,6-penta-O-benzoyl-D-glucopyranose. smolecule.com
However, by carefully controlling reaction conditions, partial benzoylation can be achieved. For instance, the treatment of α-D-glucose with 4.2 equivalents of benzoyl chloride in anhydrous pyridine at -35°C has been shown to yield 1,2,3,6-tetra-O-benzoyl-α-D-glucopyranose, leaving the less reactive C-4 hydroxyl group free. rsc.org Achieving the specific 1,2,3,4-tetra-O-benzoyl isomer via a one-step direct method is less common and typically requires a precursor where the C-6 hydroxyl is already protected.
| Reactant | Reagent | Conditions | Major Product | Yield |
| α-D-Glucose | Benzoyl chloride (4.2 equiv.) | Pyridine, -35°C | 1,2,3,6-Tetra-O-benzoyl-α-D-glucopyranose | 37% |
| D-Glucose | Benzoyl chloride (excess) | Pyridine, 0°C to RT | 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose | High |
To enhance regioselectivity, various catalysts and additives are employed. These agents can activate specific hydroxyl groups or modulate the reactivity of the benzoylating agent.
A notable metal-free approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organobase catalyst in conjunction with 1-benzoylimidazole as the acylating reagent. mdpi.comnih.gov This system demonstrates high regioselectivity for the primary hydroxyl group. The proposed mechanism suggests that DBU forms a hydrogen-bond complex with the primary hydroxyl group, enhancing its nucleophilicity and facilitating its attack on the 1-benzoylimidazole. nih.gov This method is particularly effective for selectively protecting the C-6 position, which is a crucial first step in many multi-step syntheses.
| Substrate | Acylating Agent | Catalyst | Conditions | Major Product |
| Diols/Carbohydrates | 1-Benzoylimidazole | DBU | MeCN, mild conditions | Primary monobenzoate |
Lewis acids and other metal-based catalysts have also been explored. For example, FeCl3, in the presence of acetylacetone and a base like N,N-diisopropylethylamine (DIPEA), has been shown to catalyze the regioselective benzoylation of diols in glycosides. acs.org The reaction is believed to proceed through an in-situ formed [Fe(acac)3] complex. acs.org While these methods highlight advances in catalytic control, they are often optimized for specific diol systems within a glycoside rather than for producing 1,2,3,4-tetra-O-benzoyl-D-glucopyranose directly from glucose.
Solvent and temperature are critical parameters for controlling the regioselectivity of benzoylation reactions. Low temperatures are frequently used to minimize side reactions and exploit the small differences in activation energies for the acylation of different hydroxyl groups. rsc.org Reactions are often conducted at temperatures ranging from -78°C to 0°C. smolecule.comnih.gov For example, the selective benzoylation of D-galactose derivatives to leave the C-4 hydroxyl free is effectively carried out at -40°C. acs.org
The choice of solvent can influence the solubility of the carbohydrate, the reactivity of the reagents, and the conformation of the sugar, thereby affecting which hydroxyl group is most accessible for reaction. Pyridine is a classic solvent that also acts as a base to neutralize the HCl byproduct when benzoyl chloride is used. rsc.orgsmolecule.com Acetonitrile (B52724) is commonly employed in organocatalytic systems, such as those using DBU. mdpi.com The solvent can have a significant impact on the stereoselectivity of glycosylation reactions, a principle that also extends to acylation. researchgate.net
Stereochemical control, particularly at the anomeric center (C-1), is crucial during the synthesis of carbohydrate derivatives. The formation of either the α- or β-anomer is influenced by the reaction conditions and the nature of the starting material. The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric center. dtu.dk
In acylation reactions, the use of a Lewis acid with an acid anhydride (B1165640) tends to favor the formation of the α-product. alchemyst.co.uk Conversely, reactions under conditions that allow for equilibration (mutarotation) before acylation, such as using sodium acetate with acetic anhydride, often result in the more thermodynamically stable β-product, as the equatorial hydroxyl group is more nucleophilic. alchemyst.co.uk The choice of protecting groups on other positions of the pyranose ring can also exert electronic and steric influences that direct the stereochemical outcome of subsequent reactions. youtube.com
Multi-step Synthesis via Orthogonal Protecting Group Strategies
Due to the limitations of direct benzoylation, multi-step syntheses using orthogonal protecting groups are the most reliable and versatile methods for preparing specifically substituted carbohydrates like this compound. youtube.comwikipedia.org Orthogonal protecting groups are distinct functional groups that can be removed under specific conditions without affecting the others, allowing for the sequential and regioselective modification of the polyol structure. wikipedia.org
A common strategy to control benzoylation involves a sequence of protection and deprotection steps. This approach allows for the differentiation of hydroxyl groups that have similar intrinsic reactivity.
A classic example is the use of a benzylidene acetal to simultaneously protect the C-4 and C-6 hydroxyl groups of a glucopyranoside. smolecule.com This is possible because these two positions can readily form a stable six-membered cyclic acetal. Once the C-4 and C-6 positions are masked, the remaining hydroxyls at C-1, C-2, and C-3 can be acylated. Subsequent acidic hydrolysis removes the benzylidene acetal, liberating the C-4 and C-6 hydroxyls for further modification. smolecule.com To obtain the target 1,2,3,4-tetra-O-benzoyl derivative, a synthetic sequence could be envisioned where the C-6 hydroxyl is protected with a group orthogonal to the benzoyl esters (e.g., a silyl (B83357) ether), followed by benzoylation of the remaining four hydroxyls, and then selective removal of the C-6 protecting group if needed.
An improved approach for synthesizing building blocks often involves an acylation-purification-deacylation sequence. nih.gov For example, a mixture of regioisomers resulting from a direct reaction can be acylated, which often allows for easier chromatographic separation of the derivatized products. nih.gov Following purification, the temporary acyl group is selectively removed to yield the desired partially protected intermediate. This highlights the power of sequential protection-deprotection in achieving complex substitution patterns. nih.gov
Comparison with Other Acylating Agents and Protecting Groups (e.g., acetyl, pivaloyl, benzyl)
In the synthesis of complex carbohydrates, the choice of protecting group is paramount, as it dictates the stability of the intermediate compounds and the conditions required for selective deprotection. The benzoyl (Bz) group is a common ester protecting group, but its properties are best understood in comparison to other frequently used agents such as acetyl (Ac), pivaloyl (Piv), and the ether-based benzyl (B1604629) (Bn) group.
The primary distinction among the acyl groups—acetyl, benzoyl, and pivaloyl—lies in their relative stability, which is largely influenced by steric hindrance. wikipedia.org Acetyl groups are readily introduced and removed by acid or base catalysis. libretexts.org The benzoyl group is also cleaved by acidic or basic conditions but is generally more stable than the acetyl group, offering greater resilience during multi-step syntheses. wikipedia.orglibretexts.org The pivaloyl group, with its bulky tert-butyl moiety, is substantially more stable than both acetyl and benzoyl groups and requires stronger conditions (acid, base, or reducing agents) for its removal. wikipedia.orglibretexts.org This difference in lability allows for orthogonal strategies where, for example, an acetyl group might be selectively removed in the presence of a benzoyl or pivaloyl group.
The benzyl group, being an ether, offers a different class of protection with distinct removal conditions. Unlike the acyl groups, which are removed by hydrolysis, the benzyl group is typically cleaved via hydrogenolysis (e.g., using palladium on carbon with H₂ gas). libretexts.org This makes it orthogonal to all the acyl protecting groups, meaning it can be removed without affecting ester functionalities. Benzyl ethers are widely used in sugar chemistry for their stability across a broad range of reaction conditions. libretexts.org
| Protecting Group | Abbreviation | Type | Relative Stability | Common Removal Conditions |
|---|---|---|---|---|
| Acetyl | Ac | Ester | Low | Acid or Base (e.g., NaOMe/MeOH) wikipedia.orglibretexts.org |
| Benzoyl | Bz | Ester | Medium | Acid or Base (more stable than Ac) wikipedia.orglibretexts.org |
| Pivaloyl | Piv | Ester | High | Strong Acid, Base, or Reductants wikipedia.orglibretexts.org |
| Benzyl | Bn | Ether | High | Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org |
Chemo- and Regioselective Differentiation of Hydroxyl Groups
The selective protection of one or more hydroxyl groups in a polyol like D-glucopyranose is a central challenge in carbohydrate chemistry. Achieving such selectivity is crucial for synthesizing specific isomers like this compound. This differentiation can be accomplished by exploiting the inherent differences in the reactivity of the hydroxyl groups or by employing specialized catalytic systems.
For D-glucose, the general order of reactivity of the secondary hydroxyl groups towards benzoylation has been determined to be 2-OH > 3-OH > 4-OH. rsc.org The primary 6-OH group is typically the most reactive due to less steric hindrance, while the 4-OH is often the least reactive secondary hydroxyl. rsc.org Early studies demonstrated that carefully controlled benzoylation of α-D-glucose with benzoyl chloride in pyridine at low temperatures could yield a 1,2,3,6-tetrabenzoate, leaving the 4-OH group free. rsc.org
To achieve non-trivial substitution patterns or improve selectivity, various catalytic methods have been developed. Organobase catalysts, for instance, can provide high regioselectivity. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst with 1-benzoylimidazole as the acylating agent has been shown to selectively benzoylate primary hydroxyl groups under mild, metal-free conditions. mdpi.com Another approach involves the use of inexpensive and environmentally benign metal catalysts. Iron(III) chloride (FeCl₃), assisted by acetylacetone, has been successfully used to catalyze the regioselective benzoylation of diols and glycosides. acs.org This method provides a greener alternative to traditional protocols and allows for the selective protection of specific hydroxyl groups based on the substrate and reaction conditions. acs.org
| Catalyst System | Acylating Agent | Key Features | Typical Selectivity |
|---|---|---|---|
| Pyridine (as solvent/base) | Benzoyl Chloride | Classic method, relies on inherent reactivity and stoichiometry control. rsc.org | Favors more reactive hydroxyls (e.g., 6-OH, 2-OH). rsc.org |
| DBU (organobase) | 1-Benzoylimidazole | Metal-free, mild conditions. mdpi.com | Highly selective for primary hydroxyl groups. mdpi.com |
| FeCl₃ / Acetylacetone | Benzoyl Chloride | Inexpensive, green catalyst system. acs.org | Effective for selective benzoylation of diols and specific glycoside hydroxyls. acs.org |
| Benzoate (B1203000) Anion | Benzoic Anhydride | A green method that avoids amine bases or metal catalysts. rsc.orgmdpi.com | Can lead to the formation of 2,4-diols in certain methyl glycosides. rsc.org |
Green Chemistry Approaches in the Synthesis of Benzoylated Glucopyranoses
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it In the context of synthesizing benzoylated glucopyranoses, these principles are applied to develop more sustainable and environmentally friendly protocols.
Solvent-Free or Environmentally Benign Reaction Conditions
Traditional methods for benzoylating sugars often rely on stoichiometric amounts of base and solvents like pyridine, which is toxic and difficult to remove. Green chemistry seeks to replace such hazardous materials. One approach is the development of catalytic methods that operate under milder and cleaner conditions. For example, a regioselective benzoylation method using the benzoate anion as a catalyst has been developed, which does not require amine bases or metal catalysts. mdpi.com Such catalytic approaches reduce the amount of waste generated and avoid the use of toxic reagents. The search for benign solvents to replace chlorinated hydrocarbons and toxic bases is a key area of research to make the synthesis of compounds like this compound more sustainable.
Catalyst Recycling and Sustainable Synthetic Protocols
A major tenet of green chemistry is the use of catalysts—preferably recyclable ones—to minimize waste. csic.es In the large-scale production of benzoylated glucose, the reaction of benzoyl chloride with glucose in the presence of triethylamine generates a large amount of triethylamine hydrochloride as a byproduct. google.com Sustainable industrial protocols have been developed to recover and recycle this byproduct, thereby reducing waste and improving the economic viability of the process. google.com
Furthermore, the development of heterogeneous or solid-supported catalysts is a critical goal for sustainable synthesis. While homogeneous catalysts like FeCl₃ are effective, their removal from the reaction mixture can be challenging. acs.org Immobilizing catalysts on a solid support would facilitate their separation from the product and allow for their reuse over multiple reaction cycles. Although specific examples for benzoylation are still emerging, the principles have been demonstrated in other catalytic conversions of glucose, such as oxidation and hydrogenation, where catalyst recycling is a key performance indicator. csic.esnih.gov The application of these principles to the synthesis of benzoylated derivatives is an active area of research aimed at creating more economically and environmentally sustainable manufacturing processes.
Reactivity and Mechanistic Insights of 1,2,3,4 Tetra O Benzoyl D Glucopyranose
Glycosylation Reactions Employing 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose as a Glycosyl Donor
To be used as a glycosyl donor, the anomeric hydroxyl group of this compound must first be converted into a suitable leaving group, such as a halide, thioether, or trichloroacetimidate. Once activated, this building block can react with a glycosyl acceptor to form a glycosidic bond. The nature of the benzoyl groups at positions C-2, C-3, and C-4 plays a critical role in this process.
The reactivity and stereoselectivity of a glycosyl donor are profoundly influenced by its protecting groups. acs.orgnih.gov Benzoyl groups, being electron-withdrawing esters, have a distinct impact compared to electron-donating ether groups like benzyls.
Electronic Effects and the "Armed-Disarmed" Principle : The electron-withdrawing nature of the benzoyl ester groups reduces the electron density of the pyranose ring, thereby destabilizing the formation of a positive charge at the anomeric center. This effect deactivates the glycosyl donor, a concept central to the "armed-disarmed" principle. wikipedia.org Benzoylated donors are classified as "disarmed" and are less reactive than their "armed" counterparts, which are typically protected with electron-donating benzyl (B1604629) ethers. wikipedia.orgnih.gov This difference in reactivity allows for chemoselective glycosylations where an armed donor can be activated in the presence of a disarmed donor. wikipedia.org
Neighboring Group Participation : The most significant influence on stereoselectivity arises from the benzoyl group at the C-2 position. nih.gov During the activation of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoyl group can act as an internal nucleophile, attacking the anomeric carbon. acs.orgnih.gov This process, known as neighboring group participation, results in the formation of a stable, bicyclic dioxolenium ion intermediate. nih.govnih.govnih.govresearchgate.net This intermediate effectively shields the α-face of the glucopyranose ring. nih.gov Consequently, the incoming glycosyl acceptor can only attack from the sterically accessible β-face, leading to the highly stereoselective formation of a 1,2-trans-glycosidic linkage. nih.govnih.govfrontiersin.org For a glucose donor, this exclusively yields the β-glucopyranoside. nih.gov
| C-2 Protecting Group | Type | Mechanism | Predominant Product (Glucose Donor) | Reference |
|---|---|---|---|---|
| Benzoyl (Acyl) | Participating | Neighboring Group Participation via Dioxolenium Ion | β (1,2-trans) | nih.govnih.govfrontiersin.org |
| Benzyl (Ether) | Non-participating | S_N1/S_N2 continuum | Mixture of α and β | nih.govresearchgate.net |
Glycosylation reactions are understood to proceed along a mechanistic continuum, with the purely dissociative (S_N1) and associative (S_N2) pathways as the theoretical extremes. acs.orgnih.govresearchgate.netacs.orgresearchgate.net
S_N1-type Mechanism : This pathway involves the departure of the leaving group prior to the nucleophilic attack by the acceptor, leading to the formation of a transient glycosyl cation, often referred to as an oxocarbenium ion. acs.orgacs.orgyoutube.com This planar intermediate can, in principle, be attacked from either the α- or β-face, which can result in a mixture of anomeric products. researchgate.netacs.org Reactions involving weak nucleophiles or solvents that can stabilize carbocations (like dichloromethane) tend to have more S_N1 character. acs.orgresearchgate.net
S_N2-type Mechanism : This pathway involves a concerted displacement where the glycosyl acceptor attacks the anomeric carbon at the same time as the leaving group departs. acs.org This process results in an inversion of the anomeric configuration. For example, an α-linked leaving group would yield a β-glycoside. More reactive nucleophiles and certain solvents like acetonitrile (B52724) favor an S_N2-like mechanism. acs.orgresearchgate.net
When a C-2 benzoyl group is present, the reaction is funneled through the neighboring group participation pathway. The formation of the dioxolenium ion is the dominant event following donor activation. nih.gov The subsequent attack by the glycosyl acceptor on this stable intermediate is an S_N2-like process, occurring at the anomeric carbon from the side opposite the five-membered ring, ensuring the 1,2-trans stereochemical outcome. nih.govfrontiersin.org
The formation of a glycosidic bond requires the activation of the anomeric leaving group by a promoter. The choice of promoter is dictated by the nature of the leaving group on the glycosyl donor. wikipedia.org
Pre-activation Strategy : In some advanced methodologies, the glycosyl donor is activated by the promoter in the absence of the acceptor. nih.gov This pre-activation allows for the formation of a defined reactive intermediate before the acceptor is introduced, which can provide unique stereochemical control. nih.gov
Common Promoter Systems :
For Thioglycosides : A combination of a thiophilic agent and a Lewis acid is common. A widely used system is N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). umsl.edunih.gov
For Glycosyl Trichloroacetimidates : These donors are typically activated by catalytic amounts of a Lewis or Brønsted acid, such as TMSOTf or boron trifluoride diethyl etherate (BF₃·OEt₂). sci-hub.st
For Glycosyl Halides : Glycosyl bromides and chlorides are often activated using silver or other heavy-metal salts, such as silver triflate. wikipedia.org
Other Promoters : Bismuth(III) triflate (Bi(OTf)₃) has emerged as a versatile catalytic promoter for various types of glycosyl donors. nih.govmdpi.com For highly unreactive systems or specific donors like glycosyl fluorides, powerful activators like triflic anhydride (B1165640) (Tf₂O) may be employed. tandfonline.com
The stereochemical outcome of a glycosylation reaction using a glucopyranose donor is primarily determined by the nature of the C-2 substituent.
Formation of β-Glucopyranosides : As established, the use of a donor with a participating C-2 benzoyl group, such as those derived from this compound, is a reliable strategy for the stereoselective synthesis of 1,2-trans-β-glucopyranosides. nih.govfrontiersin.orgnih.gov The reaction proceeds through the dioxolenium intermediate, which directs the incoming nucleophile to the β-face of the anomeric carbon. nih.govnih.gov
Formation of α-Glucopyranosides : The synthesis of 1,2-cis-α-glucopyranosides is more challenging and requires bypassing the neighboring group participation pathway. mdpi.com This is typically achieved by using a glycosyl donor with a non-participating group at the C-2 position, such as a benzyl ether or a bulky silyl (B83357) ether. nih.govresearchgate.net In the absence of participation, the stereochemical outcome is dictated by a complex balance of factors including the anomeric effect, solvent, temperature, and the specific S_N1/S_N2 character of the reaction. researchgate.netmdpi.com Strategies to favor α-linkages include using conformationally constrained donors, such as those with a 4,6-O-tether, which can bias the transition state towards α-attack. mdpi.com
| Factor | Condition Favoring β-Glycoside (1,2-trans) | Condition Favoring α-Glycoside (1,2-cis) | Reference |
|---|---|---|---|
| C-2 Group | Participating (e.g., Benzoyl, Acetyl) | Non-participating (e.g., Benzyl, Silyl) | nih.gov |
| Acceptor | Highly reactive nucleophile (favors S_N2-like path) | Weakly reactive nucleophile (favors S_N1-like path) | researchgate.net |
| Solvent | Polar, coordinating (e.g., Acetonitrile) | Non-polar, non-coordinating (e.g., Dichloromethane) | acs.org |
| Donor Structure | Standard flexible pyranose | Conformationally constrained (e.g., 4,6-O-tether) | mdpi.com |
Regioselective De-benzoylation and Further Functionalization
Following glycosylation, the protecting groups must be removed. The benzoyl groups can be cleaved to reveal the free hydroxyls. While complete deprotection is straightforward, the selective removal of specific benzoyl groups is a more complex task that enables further functionalization of the carbohydrate scaffold.
The ability to selectively deprotect one hydroxyl group while others remain masked is a cornerstone of complex oligosaccharide synthesis.
Complete Deprotection : Benzoyl groups are esters and are most commonly removed under basic conditions via saponification. A standard procedure is the Zemplén deacylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to achieve complete and mild removal of all benzoyl groups. alchemyst.co.uk
Regioselective Deprotection vs. Regioselective Protection : The direct regioselective removal of a single benzoyl group from a per-benzoylated sugar is chemically challenging due to the similar reactivity of the ester groups. A more common and practical synthetic approach is to employ regioselective protection strategies starting from a polyol or a diol. rsc.org This allows chemists to prepare key building blocks with a predetermined pattern of free hydroxyls ready for further glycosylation or functionalization.
Several methods have been developed for the regioselective benzoylation of unprotected or partially protected sugars:
The use of benzoyl cyanide (BzCN) with an amine catalyst, such as triethylamine, can selectively benzoylate the C-3 and C-6 positions of β-D-glucopyranosides. rsc.org
Catalytic amounts of a benzoate (B1203000) anion have been used with benzoic anhydride to achieve regioselective benzoylation, often favoring the most reactive primary hydroxyl group at C-6, followed by other positions based on their relative reactivity. rsc.orgresearchgate.net
These methods provide access to versatile intermediates where specific positions are available for subsequent chemical transformations, which is a more controlled and widely used strategy than attempting selective deprotection of a fully benzoylated molecule.
Introduction of Other Functional Groups (e.g., ethers, acetals, halides)
The selective introduction of functional groups such as ethers, acetals, and halides onto a poly-benzoylated glucose core is a cornerstone of advanced carbohydrate synthesis, enabling the construction of complex oligosaccharides and glycoconjugates. The free hydroxyl group at the anomeric position of this compound, or a hydroxyl group revealed by selective deprotection, serves as a versatile handle for such modifications.
Ethers: The synthesis of ethers from carbohydrate precursors is a well-established transformation, often achieved through methods like the Williamson ether synthesis. chadsprep.comyoutube.comyoutube.comyoutube.com This reaction typically involves the deprotonation of a free hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. For this compound, the anomeric hydroxyl group can be alkylated under these conditions. The choice of base and solvent is critical to ensure the stability of the benzoyl protecting groups, which can be susceptible to hydrolysis under strongly basic conditions.
Acetals: Acetal formation is a common strategy for protecting diols or for creating specific linkages in carbohydrate chemistry. mpg.de The formation of acetals from this compound would typically require the deprotection of two adjacent hydroxyl groups to create a diol. Subsequent reaction with an aldehyde or ketone in the presence of an acid catalyst would then yield the corresponding cyclic acetal. The regioselectivity of this process is dependent on the relative reactivity of the different hydroxyl groups upon deprotection.
Halides: Glycosyl halides are highly valuable intermediates in glycosylation chemistry due to their reactivity at the anomeric center. The conversion of this compound to a glycosyl halide can be achieved by treating the per-benzoylated sugar with reagents such as hydrogen bromide in glacial acetic acid. nih.gov This process typically proceeds with the replacement of the anomeric hydroxyl group with a halogen atom. The resulting benzoylated glycosyl bromide is a reactive species that can be used as a glycosyl donor in the formation of glycosidic bonds. nih.gov The reactivity of these glycosyl halides is influenced by the nature of the protecting groups and the stereochemistry at the anomeric carbon. For instance, 2,3,6-tri-O-benzoyl-α-D-glucopyranosyl bromide has been shown to be more reactive than its fully benzoylated counterpart in methanolysis reactions. rsc.org
Table 1: Selected Reactions for Functional Group Introduction
| Functional Group | Reaction Type | Typical Reagents | Starting Material | Product Type |
| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide | Carbohydrate with free -OH | Alkyl-Glycoside |
| Acetal | Acetalization | Aldehyde/Ketone, Acid Catalyst | Carbohydrate with a diol | Cyclic Acetal |
| Halide | Halogenation | HBr/Acetic Acid | Per-benzoylated sugar | Glycosyl Bromide |
Tandem Reactions and One-Pot Transformations
The development of tandem and one-pot reactions is a significant area of research in organic synthesis, aiming to increase efficiency by reducing the number of purification steps, saving time, and minimizing waste. In carbohydrate chemistry, such strategies are particularly valuable for the construction of complex molecules from multi-functionalized building blocks like this compound.
One notable example involves the treatment of the anomeric hydroxyl group of 2,3,4,6-tetra-O-benzoyl-D-glucopyranose with p-trifluoromethylphenyl isothiocyanate, followed by in-situ treatment with p-trifluoromethylbenzyl bromide under basic conditions. This one-pot sequence affords 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl p-trifluoromethylbenzylthio-p-trifluoromethylphenyl formimidate with high α-stereoselectivity. nih.gov This product is a glycosyl donor with a leaving group that has two activation sites, highlighting the utility of one-pot transformations in creating novel and reactive glycosylating agents.
While not directly involving the title compound, the concept of tandem reactions is well-illustrated by the one-pot synthesis of tetrahydro-1H-β-carbolines through a Ugi-azide/Pictet-Spengler reaction sequence. sciforum.net This demonstrates the power of combining multiple transformations in a single pot to rapidly build molecular complexity, a strategy that holds promise for the elaboration of carbohydrate scaffolds.
Table 2: Example of a One-Pot Transformation
| Starting Material | Reagents | Intermediate | Final Product | Reaction Type |
| 2,3,4,6-tetra-O-benzoyl-D-glucopyranose | 1. p-trifluoromethylphenyl isothiocyanate 2. p-trifluoromethylbenzyl bromide, base | Thioformimidate anion | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl p-trifluoromethylbenzylthio-p-trifluoromethylphenyl formimidate | One-pot thioformimidate formation |
Conformational Dynamics and Their Impact on Reactivity
The three-dimensional structure of this compound is not static. The conformation of the pyranose ring and the orientation of its substituents are in a dynamic equilibrium that has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions.
Influence of Benzoyl Groups on Ring Conformation
The bulky benzoyl groups at positions 2, 3, 4, and 6 of the glucopyranose ring exert significant steric and electronic effects that influence the ring's conformation. Generally, the pyranose ring of glucose derivatives prefers a chair conformation. libretexts.org In the case of benzoylated glucose, the large benzoyl groups will preferentially occupy equatorial positions to minimize steric strain, thus favoring the ⁴C₁ chair conformation.
Anomeric Effect and Its Role in Reaction Outcomes
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to adopt an axial orientation, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.orgscripps.edudypvp.edu.in This effect arises from a stabilizing interaction between a non-bonding electron pair on the ring oxygen and the antibonding (σ*) orbital of the C-1 substituent bond. numberanalytics.com
In the context of this compound, the anomeric effect plays a crucial role in determining the stereochemical outcome of reactions at the anomeric center. For instance, in glycosylation reactions where an oxocarbenium ion intermediate is formed, the anomeric effect influences the facial selectivity of the incoming nucleophile. nih.gov
A key feature of benzoylated glucose derivatives is the participation of the C-2 benzoyl group in reactions at the anomeric center. nih.govfu-berlin.de The carbonyl oxygen of the C-2 benzoyl group can act as an internal nucleophile, attacking the anomeric carbon to form a cyclic acyloxonium ion intermediate. This intermediate effectively shields one face of the pyranose ring, leading to high stereoselectivity in glycosylation reactions. Specifically, the neighboring group participation of the C-2 benzoyl group shields the α-face of the anomeric carbon, forcing an incoming nucleophile to attack from the β-face, resulting in the formation of a 1,2-trans-glycosidic bond. nih.gov
Furthermore, the conformation of the pyranose ring is intrinsically linked to the anomeric effect and reaction stereoselectivity. Studies on conformationally restricted glucose derivatives have shown that by locking the pyranose ring in a specific conformation (e.g., ⁴C₁ or ¹C₄), it is possible to control the stereochemical outcome of radical reactions at the anomeric center. nih.gov This highlights the profound influence of the interplay between conformation and the anomeric effect on the reactivity of glucose derivatives like this compound.
Advanced Spectroscopic and Structural Elucidation of 1,2,3,4 Tetra O Benzoyl D Glucopyranose
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of benzoylated carbohydrates are characterized by signals in distinct regions. The aromatic protons of the four benzoyl groups typically appear as a complex set of multiplets in the downfield region (approximately 7.2-8.2 ppm). The protons on the glucopyranose ring (H-1 to H-6) are observed at lower chemical shifts, with their exact positions being highly sensitive to the stereochemistry and the deshielding effect of the adjacent benzoyl groups.
The anomeric proton (H-1) is particularly diagnostic. Its chemical shift and coupling constant to H-2 (³JH1,H2) are critical for determining the α or β configuration at the anomeric center. For a β-anomer in a ⁴C₁ chair conformation, a large axial-axial coupling constant (typically 7-9 Hz) is expected. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons of the benzoyl groups (around 165-166 ppm), the aromatic carbons (128-134 ppm), and the glucopyranose ring carbons (60-100 ppm).
While specific, fully assigned data for the 1,2,3,4-tetrabenzoyl isomer is not extensively reported, the following tables represent expected chemical shift and coupling constant ranges based on data from closely related benzoylated and acetylated glucose derivatives. mdpi.comnih.gov
Interactive Data Table: Representative ¹H NMR Data for a Benzoylated Glucopyranose Scaffold
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Notes |
| H-1 | 5.5 - 6.5 | d or dd | ³JH1,H2 ≈ 8-10 | Diagnostic for β-anomer; highly deshielded. |
| H-2 | 5.0 - 6.0 | t or dd | ³JH1,H2 ≈ 8-10, ³JH2,H3 ≈ 9-10 | Deshielded by benzoyl groups at C-1 and C-2. |
| H-3 | 5.2 - 6.2 | t or dd | ³JH2,H3 ≈ 9-10, ³JH3,H4 ≈ 9-10 | Deshielded by benzoyl groups at C-2, C-3, and C-4. |
| H-4 | 5.0 - 6.0 | t or dd | ³JH3,H4 ≈ 9-10, ³JH4,H5 ≈ 9-10 | Deshielded by benzoyl group at C-4. |
| H-5 | 3.8 - 4.5 | m | - | Position influenced by adjacent substituents. |
| H-6a/6b | 3.5 - 4.5 | m | - | Protons of the CH₂OH group, as C-6 is not benzoylated. |
| Ar-H | 7.2 - 8.2 | m | - | Protons of the four benzoyl groups. |
Interactive Data Table: Representative ¹³C NMR Data for a Benzoylated Glucopyranose Scaffold
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-1 | 90 - 95 | Anomeric carbon, sensitive to configuration. |
| C-2 | 70 - 75 | Bearing a benzoyl group. |
| C-3 | 70 - 75 | Bearing a benzoyl group. |
| C-4 | 68 - 73 | Bearing a benzoyl group. |
| C-5 | 72 - 77 | Influenced by ring conformation. |
| C-6 | 60 - 65 | Unsubstituted primary alcohol carbon. |
| C=O | 164 - 167 | Carbonyl carbons of the four benzoyl groups. |
| Ar-C | 128 - 134 | Aromatic carbons of the four benzoyl groups. |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the precise structure of this compound.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For the glucopyranose core, COSY correlations would trace the connectivity from H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5, confirming the sequence of protons around the pyranose ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each carbon signal by linking it to its attached, and often previously assigned, proton. For example, the C-1 signal would be identified by its correlation to the anomeric H-1 proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for placing the benzoyl groups. A key correlation would be observed between the anomeric proton (H-1) and the carbonyl carbon of the benzoyl group at the C-1 position. Similarly, correlations from H-2, H-3, and H-4 to their respective benzoyl carbonyl carbons would confirm the 1,2,3,4-substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about stereochemistry and conformation. youtube.com For a β-glucopyranoside in a standard ⁴C₁ chair conformation, strong NOE cross-peaks are expected between protons in a 1,3-diaxial relationship, such as H-1/H-3 and H-1/H-5. The absence or presence of these correlations helps to confirm both the β-anomeric configuration and the chair conformation of the pyranose ring. youtube.commdpi.com
Dynamic NMR (DNMR), often involving variable-temperature (VT) experiments, can be used to study conformational dynamics. For this compound, DNMR could probe the rotational freedom of the four bulky benzoyl groups. At low temperatures, the rotation around the C-O ester bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotamers. Analysis of these changes can provide thermodynamic data on the barriers to rotation and the relative stability of different benzoyl group orientations.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography provides the most definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. For this compound, this technique would confirm the absolute configuration (D-glucose), the β-anomeric linkage, the ⁴C₁ chair conformation of the pyranose ring, and the precise torsion angles of the four benzoyl groups relative to the sugar backbone.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Analysis
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are highly sensitive to the three-dimensional arrangement of chromophores in a chiral molecule. The four benzoyl groups in this compound act as strong chromophores. The CD spectrum is generated by the electronic transitions of these groups, and its shape and intensity are dictated by their spatial arrangement and electronic coupling.
The resulting exciton (B1674681) coupling between the benzoyl chromophores produces characteristic CD signals that can be used to deduce conformational information about the molecule in solution. nih.gov Theoretical calculations can be used to predict the CD spectrum for different conformations, and by matching the calculated spectrum with the experimental one, the preferred solution-state conformation can be inferred.
Advanced Mass Spectrometry for Structural Characterization and Reaction Monitoring
Advanced mass spectrometry (MS) is a fundamental tool for the characterization of this compound.
Structural Characterization: High-Resolution Mass Spectrometry (HRMS), typically using soft ionization techniques like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecule. rsc.org This allows for the unambiguous determination of its elemental formula (C₃₄H₂₈O₁₀). For example, the expected [M+Na]⁺ adduct would be used to confirm the molecular weight with high precision.
Reaction Monitoring: MS is also invaluable for monitoring the progress of synthesis or derivatization reactions. acs.org By analyzing small aliquots of a reaction mixture, one can track the disappearance of starting materials and the appearance of the desired product, as well as identify any intermediates or by-products, allowing for precise optimization of reaction conditions. acs.org
Computational and Theoretical Investigations on 1,2,3,4 Tetra O Benzoyl D Glucopyranose
Molecular Modeling and Dynamics Simulations
The conformational landscape of pyranose sugars is complex, with the potential for various chair, boat, and skew conformations. For β-D-glucopyranose, the 4C1 chair conformation is the most stable. bohrium.comurl.edu The introduction of four bulky benzoyl groups at positions 1, 2, 3, and 4 significantly influences this landscape.
Computational studies, often employing methods like ab initio metadynamics, can map the conformational free energy landscape of glucopyranose and its derivatives. bohrium.comurl.edunih.gov These studies reveal the relative energies of different conformers and the energy barriers between them. For 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose, the 4C1 chair is still expected to be the global minimum, but the energy landscape will be altered due to steric interactions between the benzoyl groups. The presence of these bulky substituents may lead to distortions from the ideal chair conformation. fu-berlin.denih.gov
Molecular dynamics (MD) simulations can further explore the conformational space by simulating the movement of the molecule over time. nih.govresearchgate.net These simulations can identify the most populated conformations and the flexibility of the pyranose ring and the benzoyl side chains.
Table 1: Predicted Stable Conformers of D-Glucopyranose Derivatives This table is illustrative and based on general principles of carbohydrate conformation. Specific energy values for this compound would require dedicated computational studies.
| Conformer | Relative Energy (kcal/mol) - Unsubstituted β-D-Glucopyranose | Expected Influence of Tetra-O-benzoyl Substitution |
|---|---|---|
| 4C1 (Chair) | 0 (Global Minimum) | Remains the most stable conformer, but with potential ring distortion. |
| Boat/Skew-Boat | 5-7 | Higher energy due to increased steric clashes between benzoyl groups. |
| 1C4 (Chair) | ~10 | Significantly destabilized due to multiple axial benzoyl groups. |
The benzoyl groups in this compound introduce significant non-covalent interactions that dictate the molecule's conformation. These include:
van der Waals Interactions: Attractive and repulsive forces between the aromatic rings of the benzoyl groups and the pyranose ring contribute to the conformational stability.
Dipole-Dipole Interactions: The carbonyl groups of the benzoyl esters introduce local dipoles that interact with each other and with the pyranose ring.
While the hydroxyl groups are protected in this compound, the potential for weak C-H···O hydrogen bonds exists between the hydrogens of the pyranose ring and the carbonyl oxygens of the benzoyl groups. researchgate.net The conformation of the O-benzoyl side chains is highly conserved, with the carbonyl oxygen atom often eclipsing the hydrogen atom attached to a secondary alcoholic carbon. nih.gov The rotational variability is greater for the C-O bond involving the alcoholic carbon compared to the other bonds in the benzoyl side chain. nih.gov
Molecular dynamics simulations can be used to analyze the hydrogen bonding network and other intramolecular interactions over time, providing a dynamic picture of these forces. nih.govresearchgate.netnih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide a more detailed understanding of the electronic structure and reactivity of this compound.
Density Functional Theory (DFT) is a common method used to investigate the electronic properties of molecules. researchgate.netphyschemres.org From these calculations, various reactivity descriptors can be derived.
Fukui functions (f(r)) are particularly useful for predicting the reactivity of different sites within a molecule. researchgate.netresearchgate.netfaccts.descm.com They indicate the change in electron density at a particular point when an electron is added or removed.
f+(r): The Fukui function for nucleophilic attack, indicating sites susceptible to attack by electron-rich species.
f-(r): The Fukui function for electrophilic attack, highlighting sites prone to attack by electron-deficient species.
f0(r): The Fukui function for radical attack.
For this compound, Fukui function analysis could identify the most electrophilic and nucleophilic sites, providing insights into its reactivity in various chemical transformations. For instance, the anomeric carbon is expected to be a key electrophilic site in glycosylation reactions.
Table 2: Conceptual DFT Reactivity Descriptors This table presents key reactivity descriptors that can be calculated using DFT. The values are molecule-dependent.
| Descriptor | Definition | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest empty orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | -(I+A)/2, where I is ionization potential and A is electron affinity. | Describes the escaping tendency of electrons. |
| Chemical Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution. |
Computational modeling of transition states is a powerful tool for understanding reaction mechanisms and predicting stereochemical outcomes. researchgate.netnih.gov In the context of this compound, this is particularly relevant for glycosylation reactions where this compound or a derivative acts as a glycosyl donor.
By calculating the energies of transition states for different reaction pathways (e.g., SN1 vs. SN2), chemists can predict which pathway is more favorable. nih.govacs.org Furthermore, modeling the transition states leading to different stereoisomers (e.g., α- and β-glycosides) can explain and predict the stereoselectivity of a reaction. acs.orgnih.gov
For glycosylation reactions involving a benzoylated glucose donor, the C2-benzoyl group can act as a participating neighboring group, leading to the formation of a dioxolenium ion intermediate. nih.govfrontiersin.orgnih.gov This intermediate is then attacked by the glycosyl acceptor from the opposite face, resulting in the formation of a 1,2-trans glycosidic linkage. Computational studies can model the structure and stability of this intermediate and the subsequent transition states to rationalize the observed high β-selectivity. fu-berlin.denih.gov
The benzoyl groups in this compound are not merely passive spectators; they actively influence the reactivity and stereoselectivity of the molecule. nih.govresearchgate.netnih.govresearchgate.net Computational studies are instrumental in elucidating these protecting group effects.
The electronic properties of the benzoyl groups (electron-withdrawing) can affect the reactivity of the anomeric center. More significantly, the steric bulk of the benzoyl groups can direct the approach of incoming reagents, thereby influencing the stereochemical outcome of reactions. nih.govnih.gov
In glycosylation reactions, the C2-benzoyl group's participation is a classic example of a protecting group effect that directs stereoselectivity. fu-berlin.denih.gov Computational models can quantify the extent of this participation and compare it to other protecting groups. These studies help in the rational design of glycosylation reactions by allowing for the selection of protecting groups that favor the desired stereochemical outcome. nih.govnih.govresearchgate.net
In Silico Studies of Reaction Optimization and Catalyst Design
Computational and theoretical investigations have become indispensable tools in modern organic synthesis, offering profound insights into reaction mechanisms, transition states, and the influence of various parameters on reaction outcomes. In the context of this compound and related benzoylated glycosyl donors, in silico studies are pivotal for optimizing reaction conditions to achieve desired stereoselectivity and yield, as well as for the rational design of novel catalysts. These computational approaches allow for the systematic evaluation of a vast chemical space, which would be impractical to explore through empirical experimentation alone.
Reaction Optimization through Computational Modeling
The optimization of reactions involving this compound, particularly glycosylation reactions where it may act as a precursor to a glycosyl donor, is a multifaceted challenge. Computational chemistry provides a framework to understand and predict the impact of protecting groups, solvents, and reagents on the reaction pathway.
A significant focus of computational studies has been the phenomenon of neighboring group participation by the benzoyl group at the C-2 position. researchgate.nettandfonline.comnih.gov This participation is a critical determinant of stereoselectivity in glycosylation reactions. Using first-principles theory and density functional theory (DFT), researchers have been able to model the reaction intermediates and elucidate the mechanism. nih.gov
Upon activation of a glycosyl donor derived from this compound, the C-2 benzoyl group can attack the anomeric center, leading to the formation of a bicyclic dioxolenium ion intermediate . nih.govresearchgate.net This intermediate effectively shields one face of the pyranose ring, directing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face, which typically results in the formation of a 1,2-trans-glycosidic linkage (β-selectivity for glucose). researchgate.nettandfonline.com
Computational studies have provided detailed structural information on these intermediates. For instance, DFT calculations have been used to determine the geometry of the dioxolenium ion, including the covalent bond formed between the carbonyl oxygen of the benzoyl group and the anomeric carbon. nih.gov
Table 1: Calculated Bond Length in Dioxolenium Ion Intermediate
| Interatomic Distance | Calculated Value (Å) | Computational Method |
| C1 - O(C=O of Benzoyl) | 1.51 | DFT |
This table is representative of data that can be obtained from computational studies on reaction intermediates. The specific value is based on findings for a C2-benzoyl protected glycosyl cation. nih.gov
Furthermore, computational models are employed to assess the electronic properties of both glycosyl donors and acceptors. Wavefunction analyses can reveal how the electron-withdrawing nature of the benzoyl groups influences the charge distribution and the nucleophilicity of the hydroxyl groups on a glycosyl acceptor, thereby affecting reaction rates. tandfonline.com
Advanced computational techniques like Bayesian optimization have been applied to the regioselective benzoylation of unprotected glycosides, showcasing a powerful data-driven approach to reaction optimization. researchgate.netnih.gov This method uses an algorithm to intelligently explore a multidimensional reaction space (including parameters like reagent equivalents, concentration, temperature, and base) to rapidly identify optimal conditions with a minimal number of experiments. While not applied directly to the exhaustive benzoylation to form this compound, the principles are directly transferable to optimizing reactions that use this compound or its derivatives.
Table 2: Representative Data from a Bayesian Optimization for a Selective Benzoylation Reaction
| Parameter | Range Explored | Optimized Value |
| Benzoylating Agent (equiv.) | 1.0 - 10.0 | 5.9 |
| Base (equiv.) | 1.0 - 10.0 | 8.0 |
| Concentration (M) | 0.05 - 0.5 | 0.45 |
| Temperature (°C) | -20 - 40 | 25 |
| Resulting Yield (%) | 94% |
This table is illustrative, based on the methodology for optimizing regioselective benzoylations as described in the literature. researchgate.netnih.gov It demonstrates the type of data generated during an in silico-guided optimization process.
In Silico Catalyst Design
The design and selection of catalysts for reactions involving benzoylated glucose derivatives is another area where computational studies have a significant impact. In silico methods can be used to screen potential catalysts and to understand their mechanism of action at a molecular level.
For glycosylation reactions using donors derived from this compound, Lewis acids are commonly employed as activators. nih.govacs.org Computational studies can model the interaction of various Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) with the glycosyl donor. acs.orgbeilstein-journals.org These models help in understanding how the catalyst facilitates the departure of the anomeric leaving group and the subsequent formation of the key oxocarbenium or dioxolenium ion intermediates. DFT calculations can be used to compute the energy barriers for these steps with different catalysts, allowing for a rational selection of the most efficient one.
Beyond traditional Lewis acids, computational screening can be extended to other classes of catalysts, such as chiral Brønsted acids or thiourea derivatives , which have been shown to be effective in controlling stereoselectivity in glycosylation reactions. nih.gov In silico docking and molecular dynamics simulations can predict how these catalysts might interact with the glycosyl donor-acceptor pair to stabilize the transition state leading to the desired product. These studies can elucidate the non-covalent interactions (e.g., hydrogen bonding) that are crucial for the catalytic activity and stereodirecting effect.
The insights gained from these computational investigations are crucial for moving beyond trial-and-error approaches in catalyst development. By providing a detailed understanding of the reaction mechanism and the factors governing catalyst performance, in silico studies guide the design of more active, selective, and robust catalysts for the synthesis of complex carbohydrates derived from this compound.
Role of 1,2,3,4 Tetra O Benzoyl D Glucopyranose As a Synthetic Building Block and Precursor
Precursor in the Synthesis of Complex Oligosaccharides and Polysaccharides
The synthesis of complex carbohydrates is a formidable challenge due to the need for precise control over the formation of stereospecific glycosidic linkages. wikipedia.org Protected monosaccharides, known as building blocks, are essential for this process, and 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose and its analogs are valuable precursors. nih.gov The benzoyl groups serve as participating protecting groups, which can influence the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans glycosidic bonds through anchimeric assistance. nih.gov This compound is particularly useful in the preparation of biologically significant molecules like α-Glycosphingolipids, which play a role in the immune response. researchgate.net
The strategic placement of protecting groups on a sugar molecule is fundamental to controlling which hydroxyl groups are available to react, thereby directing the formation of specific glycosidic linkages. The free C-6 hydroxyl group on this compound makes it an ideal acceptor for the synthesis of 1,6-linked disaccharides.
For instance, chemoenzymatic strategies have been developed for the synthesis of 6-O-glycosyl-β-D-glucopyranosides, which are naturally occurring compounds. mdpi.com In these multi-step syntheses, a suitably protected glucose derivative, often involving benzoyl groups, acts as a key intermediate. The primary hydroxyl at C-6 is typically more reactive than the secondary hydroxyls on the pyranose ring, allowing for regioselective glycosylation at this position. nih.gov Research has shown that in reactions using aryl glycosides as acceptors with latent N-acetyl-d-glucosamine (GlcNAc) oxazoline (B21484) donors, glycosylation occurs regioselectively to produce only the (1→6)-linked disaccharides. nih.gov
The synthesis of a pentasaccharide, a key component for a vaccine against Clostridium difficile, utilized a building block approach where benzoylated glucose and rhamnose derivatives were coupled to form specific linkages. sigmaaldrich.com In such complex syntheses, a glycosyl donor is activated and reacts with a glycosyl acceptor. For example, a common strategy involves reacting a glycosyl donor like 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide with an acceptor that has a free hydroxyl group. mdpi.com The benzoyl groups at C-2 of the donor participate in the reaction to stereoselectively form a 1,2-trans-β-glycoside. sigmaaldrich.com
| Linkage Type | Synthesis Strategy | Key Intermediates | Research Finding |
| 1,6-Glycoside | Chemoenzymatic Synthesis | Benzyl (B1604629) β-D-glucopyranoside congeners | Coupling of a benzylated glucose acceptor with various glycosyl donors afforded 1,6-linked disaccharides after deprotection. mdpi.com |
| 1,6-Glycoside | Chemical Synthesis (One-Pot) | Thioglycoside donors, benzoylated acceptors | The synthesis of a complex pentasaccharide was achieved through a one-pot strategy involving the sequential coupling of benzoylated building blocks. sigmaaldrich.com |
| β-Glycoside | Halide-Promoted Glycosylation | Per-O-benzoylated glucose, Trimethylsilyl (B98337) halide | Reactions of O-benzoylated glucopyranosyl halides with alcohols, promoted by zinc halides, yielded 1,2-trans-β-glucosides in high yields. sigmaaldrich.com |
Automated Glycan Assembly (AGA) has revolutionized the synthesis of complex oligosaccharides by simplifying and accelerating the process on a solid-phase resin. wikipedia.orgresearchgate.net This technology relies on a standardized set of monosaccharide building blocks featuring permanent and temporary protecting groups. researchgate.net Benzoyl (Bz) groups are frequently used as permanent protecting groups due to their stability under various reaction conditions. researchgate.net
The AGA process involves a repeated cycle of three main steps:
Glycosylation: A dissolved monosaccharide building block, such as a derivative of this compound, is added to the resin-bound growing glycan chain and activated to form a new glycosidic bond. wikipedia.org
Capping: Any unreacted hydroxyl groups on the growing chain are capped, typically with acetic anhydride (B1165640), to prevent the formation of undesired deletion sequences. wikipedia.org
Deprotection: A temporary protecting group (e.g., Fmoc) is removed from the newly added monosaccharide, exposing a new hydroxyl group for the next glycosylation cycle. nih.gov
Benzoylated building blocks have proven crucial for the successful synthesis of challenging targets, such as long-chain oligogalactofuranosides found on the cell surface of bacteria. nih.govresearchgate.net The electronic properties of the benzoyl groups contribute to the stability of the growing oligosaccharide chain during the automated synthesis, preventing degradation that can occur with other types of protecting groups. nih.govresearchgate.net Once the automated assembly is complete, the final oligosaccharide is cleaved from the resin, and the permanent benzoyl groups are removed during a final global deprotection step. researchgate.net
Scaffold for the Construction of Non-Biological Complex Organic Molecules
The well-defined, rigid, and chiral structure of the glucopyranose ring makes it an excellent scaffold or template for the synthesis of complex organic molecules that are not carbohydrates. In this context, the sugar unit acts as a "chiral auxiliary," a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orggeorganics.sk Carbohydrates are considered ideal candidates for this role due to their low cost and inherent chirality. rroij.com
While direct examples using this compound are specialized, the principle is well-established with closely related sugar derivatives. The multiple hydroxyl groups on the glucose core can be selectively protected and deprotected, allowing for the introduction of new functional groups at specific positions. This strategy has been employed to synthesize complex, non-biological structures such as macrocycles and chiral ligands for asymmetric catalysis.
Macrocycle Synthesis: Sugar derivatives are used as starting points to construct glycomacrocycles, which have applications in molecular recognition and supramolecular chemistry. researchgate.netnih.gov For example, a series of macrocycles containing triazole and lactone moieties have been synthesized starting from N-acetyl-D-glucosamine, where the cyclization occurs between different positions on the sugar ring. researchgate.netnih.gov
Chiral Ligand Synthesis: Carbohydrate-based ligands have been developed for use in asymmetric transformations, such as the addition of organozinc reagents to aldehydes. rroij.com In these systems, the sugar scaffold creates a specific chiral environment around a metal catalyst, leading to the preferential formation of one enantiomer of the product. rroij.com For instance, ligands derived from D-glucose have shown good conversion rates and moderate enantioselectivity in such reactions. rroij.com
The this compound molecule, with its distinct pattern of benzoyl groups, offers potential for similar applications. The four ester groups can be selectively hydrolyzed to reveal specific hydroxyl groups, which can then be functionalized to build complex, non-sugar architectures, transferring the inherent chirality of the glucose core to the new molecule.
Intermediate in the Development of Advanced Chemical Materials (e.g., self-assembling systems, gelators)
Carbohydrate derivatives are increasingly explored for the creation of advanced "soft materials" like organogels and self-assembling systems. These materials have potential applications in fields ranging from environmental cleanup to biomedicine. This compound serves as a valuable intermediate in this area, as its benzoyl groups can be either retained to participate in the self-assembly process or chemically modified to introduce new functionalities that drive material formation.
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, trapping the solvent and creating a gel. Many effective gelators have been synthesized from sugar-based starting materials, including D-glucose and D-glucosamine.
The design of sugar-based materials relies on leveraging the unique properties of the carbohydrate core and modifying it with functional groups to control self-assembly.
| Design Principle | Description | Relevance of this compound |
| Chiral Scaffold | The inherent chirality of the sugar backbone can be transferred to the supramolecular level, leading to the formation of chiral nanostructures like helical fibers or twisted ribbons. | The D-glucose core provides a fixed, chiral template. |
| Functionalization | Hydroxyl groups on the sugar ring are modified with functional moieties (e.g., alkyl chains, aromatic segments) to introduce and balance the non-covalent interactions that drive self-assembly. | The four benzoyl groups are aromatic functionalities that can be retained or replaced to tune material properties. |
| Amphiphilicity | Creating a balance between hydrophilic (the sugar core) and hydrophobic (appended groups) parts of the molecule is crucial for self-assembly in specific solvents, particularly water. | Selective debenzoylation and subsequent modification can be used to create amphiphilic molecules from a hydrophobic, fully benzoylated precursor. |
| Biocompatibility | The carbohydrate backbone is derived from natural, biocompatible, and biodegradable sources, making the resulting materials attractive for biomedical applications. | D-glucose is a fundamental biological molecule. |
The self-assembly of sugar-derived molecules into higher-order structures is governed by a combination of weak, non-covalent interactions. The benzoyl groups of this compound and its derivatives play a direct role in these interactions.
Hydrogen Bonding: While the parent compound has only one free hydroxyl group, selective debenzoylation can expose multiple hydroxyls. These groups can then form extensive hydrogen bond networks, which are a primary driving force for the self-assembly of many sugar-based gelators.
π–π Stacking: The four aromatic benzoyl groups are critical for promoting π–π stacking interactions. This non-covalent bond occurs between the electron-rich π systems of the aromatic rings, contributing significantly to the stability and structure of the assembled network. This interaction is essential for maintaining the three-dimensional structure of many biological and synthetic systems.
By carefully designing derivatives of this compound, chemists can tune the relative contributions of these forces to control the morphology and properties of the resulting supramolecular materials.
Application in Chemoenzymatic Synthesis
The application of chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical synthesis, has become a powerful tool in carbohydrate chemistry. These methods often allow for reactions to occur under mild conditions with high regioselectivity and stereoselectivity, thereby reducing the need for complex protection and deprotection steps. While a vast body of research exists on the chemoenzymatic modification of various protected sugar derivatives, specific studies detailing the use of This compound as a substrate in such reactions are limited in the scientific literature.
Enzymes, particularly lipases, are widely employed for the regioselective acylation and deacylation of carbohydrates and their derivatives. mdpi.commdpi.com These enzymes can recognize specific hydroxyl groups, enabling the targeted introduction or removal of acyl groups. However, the substrate specificity of lipases is highly dependent on the structure of both the carbohydrate and the acyl moiety.
Research into the enzymatic modification of poly-benzoylated monosaccharides has indicated that these compounds can be challenging substrates for some common enzymes. For instance, studies with Candida antarctica lipase (B570770) B (CAL-B), a widely used biocatalyst, have shown that while it exhibits some catalytic activity with benzoylated monosaccharides, the reactions are often slow or result in mixtures of products, which can limit their practical synthetic utility. nih.gov This suggests that the bulky benzoyl groups may hinder the access of the substrate to the active site of the enzyme.
In the broader context of chemoenzymatic synthesis, other protecting groups for glucose, such as acetyl or benzyl groups, are more commonly utilized. For example, chemoenzymatic routes have been developed for the synthesis of glucose fatty esters using derivatives like 1,2-O-cyclohexylidene-α-D-glucofuranose, followed by enzymatic esterification. acs.org Similarly, the enzymatic transesterification of other glycosides has been extensively studied. nih.gov
Novel Derivatization and Functionalization Strategies
Exploration of New Reaction Pathways for Selective Functionalization
Research into the derivatization of benzoylated glucopyranose has yielded innovative methods for selective functionalization, particularly at the anomeric carbon. These new pathways enable the creation of carbon-carbon (C-glycosides) and carbon-sulfur (thioglycosides) bonds, which are often more stable towards enzymatic and chemical hydrolysis than their oxygen-based counterparts.
One novel and direct approach to C-glucosylation involves the activation of the anomeric hydroxyl group of a protected glucopyranose with trifluoroacetic anhydride (B1165640). lookchem.com In a one-pot reaction, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a related compound, is treated with trifluoroacetic anhydride, followed by the addition of a nucleophile in the presence of a Lewis acid. lookchem.com This method generates C-D-glucopyranosyl derivatives with stereocontrol; silyl (B83357) enol ethers and allylsilane typically yield α-configured products, while activated aromatic nucleophiles give the corresponding β-anomers. lookchem.com This strategy circumvents the need to isolate a more reactive, and often less stable, glycosyl halide or other activated donor.
Another significant pathway is the direct synthesis of thioglycosides from fully benzoylated sugars. Per-O-benzoylated glucose can be treated with ethanethiol (B150549) (EtSH) in the presence of a promoter like boron trifluoride etherate (BF₃·Et₂O) to directly yield the corresponding ethyl 1-thioglycoside in high yield. nih.gov This method is advantageous as it avoids the multi-step sequences that often start from acetylated thioglycosides followed by deacetylation and re-benzoylation. nih.gov
These pathways are representative of a shift towards more efficient and direct functionalization reactions, starting from stable, protected glucose intermediates.
Table 1: Direct C-Glucosylation of Protected Glucopyranose via Anomeric OH Activation This table is based on findings with 2,3,4,6-tetra-O-benzyl-D-glucopyranose, which serves as a model for the reactivity of the anomeric center.
| Nucleophile | Lewis Acid | Anomeric Configuration of Product | Yield (%) | Ref |
| 1-(Trimethylsilyloxy)cyclohexene | ZnCl₂ | α | 70 | lookchem.com |
| Allyltrimethylsilane | ZnCl₂ | α | 75 | lookchem.com |
| Furan | ZnCl₂ | β | 60 | lookchem.com |
| Anisole | ZnCl₂ | β | 55 | lookchem.com |
| 1,3,5-Trimethoxybenzene | ZnCl₂ | β | 85 | lookchem.com |
Late-Stage Functionalization of the Glucopyranose Scaffold
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing chemical modifications to complex molecules at the final steps of a synthetic sequence. semanticscholar.orgnih.gov This approach is highly valuable as it allows for the rapid diversification of a core scaffold, like a protected glucopyranose, to generate a library of analogues for biological screening or materials science applications without needing to redesign the entire synthesis from scratch. semanticscholar.org
For a molecule such as 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose, LSF can be envisioned in several ways. The most explored is the functionalization at the anomeric C-1 position and the C-6 hydroxyl group. However, a more cutting-edge approach involves the direct functionalization of C-H bonds on the glucopyranose ring or on the benzoyl protecting groups themselves. Photocatalysis and metal catalysis are emerging as key tools for such transformations, enabling previously unattainable regio- and chemoselectivities. nih.gov
While direct C-H functionalization on the benzoylated glucose core is a developing area, the principles have been demonstrated on other complex natural products. For instance, manganese-catalyzed C-H amination has been successfully applied to achieve site-selective modifications on intricate molecular structures. researchgate.net Applying this logic to the tetrabenzoylated glucose scaffold could allow for direct amination or other modifications at specific positions on the pyranose ring, guided by the electronic and steric environment created by the protecting groups. The aromatic rings of the benzoyl groups also present targets for late-stage C-H activation, allowing for the introduction of new functional groups that can modulate the molecule's properties. The development of these LSF methods is a key frontier for expanding the chemical diversity accessible from carbohydrate building blocks. digitellinc.com
Chemo- and Regioselective Modifications Beyond Benzoylation
While benzoyl groups are excellent for protection, the ability to selectively modify the glucopyranose core with other functionalities is essential for creating advanced derivatives. Chemo- and regioselective strategies allow chemists to target a specific hydroxyl group among several with high precision, often by leveraging subtle differences in their reactivity. rsc.org
A primary strategy involves the regioselective removal of a single benzoyl group to unmask a hydroxyl for subsequent reaction. This can be followed by the introduction of a different functional group, such as an alkyl ether, a silyl ether, or a phosphate (B84403) group. Methods utilizing organotin reagents, such as dibutyltin (B87310) oxide, are well-established for this purpose. rsc.org The reagent forms a stannylene acetal, typically across the C-2 and C-3 or C-3 and C-4 hydroxyls in related diols, which activates one hydroxyl towards electrophiles like alkyl halides or acylating agents, enabling regioselective alkylation or acylation. rsc.org
Furthermore, direct regioselective modification of unprotected or partially protected glycosides is a highly sought-after goal. rsc.org Research has shown that it is possible to achieve selective benzoylation, tosylation, and benzylation under specific conditions. nih.gov For instance, iron(III) chloride has been used as a catalyst for the regioselective benzoylation of glycoside diols. acs.org Other methods allow for the selective introduction of halogens. Depending on the anomeric configuration and reagents used, methyl glucopyranosides can undergo selective fluorination at the C-3 or C-4 positions. rsc.org
These selective transformations are critical for assembling complex oligosaccharides and glycoconjugates where precise control over the placement of different functional and protecting groups is paramount. rsc.org
Table 2: Examples of Chemo- and Regioselective Modifications of Glucose Derivatives
| Starting Material Type | Reaction | Reagents | Position(s) Functionalized | New Functional Group | Ref |
| Perbenzylated Glucose | Debenzylation-Acetylation | ZnCl₂-Ac₂O-HOAc | C-6 | Acetate | nih.gov |
| Glycoside Diol | Tin-mediated Alkylation | 1. Bu₂SnO 2. BnBr, TBAB | C-3 (of a 2,3-diol) | Benzyl (B1604629) ether | rsc.org |
| Methyl α-D-glucopyranoside | Fluorination | DAST | C-4, C-6 | Fluorine | rsc.org |
| Methyl β-D-glucopyranoside | Epimerization | Benzoic Acid, DIAD, PPh₃ | C-3 | Inverted OH (via benzoate) | rsc.org |
| O-perbenzoylated 5-β-d-glucopyranosyl-tetrazole | Alkylation/Arylation | Various electrophiles | N-position of tetrazole | N-Alkyl/Aryl | nih.gov |
Future Research Directions and Perspectives
Development of Highly Efficient and Atom-Economical Synthetic Routes
Key research objectives include:
Catalytic Direct Benzoylation: Moving away from classical methods that use excess benzoyl chloride and pyridine, researchers are exploring catalytic systems. The goal is to achieve high regioselectivity for compounds like 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose with minimal protecting group manipulations. This reduces the number of synthetic steps, thereby improving atom economy. nih.gov
Novel Reagents and Conditions: The development of alternative benzoylating agents and milder reaction conditions is a priority. For instance, methods using benzoic anhydride (B1165640) catalyzed by tetrabutylammonium benzoate (B1203000) are being explored to avoid amine bases and metal catalysts. rsc.org
One-Pot Procedures: Designing tandem or one-pot reactions where multiple transformations occur sequentially in a single reaction vessel can significantly streamline synthesis. acs.org This approach minimizes intermediate isolation and purification steps, saving time, solvents, and resources.
| Synthetic Strategy | Key Features | Potential Advantages | Representative Research Finding |
| Regioselective Benzoylation | Employs specific catalysts or conditions to target certain hydroxyl groups. | Reduces the need for extensive protection-deprotection steps. | Benzoylation of α-D-glucose with benzoyl chloride in pyridine at low temperatures yields the 1,2,3,6-tetrabenzoate, demonstrating the lower reactivity of the 4-OH group. rsc.orgscispace.com |
| Catalytic Methods | Utilizes catalysts to promote benzoylation, often with higher selectivity. | Improves atom economy, reduces waste, and allows for milder reaction conditions. | An efficient method for regioselective benzoylation of diols and polyols was developed using benzoic anhydride catalyzed by tetrabutylammonium benzoate, avoiding amine bases. rsc.org |
| Alternative Promoters | Uses different Lewis acids or promoters to activate the glycosyl donor. | Can lead to higher yields and better stereoselectivity in glycosylation reactions. | Treatment of per-O-benzoylated sugars with EtSH in the presence of BF3·Et2O as a promoter gives the corresponding ethyl 1-thio glycosides in high yields. nih.gov |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering numerous advantages in safety, efficiency, and scalability. The synthesis of protected carbohydrates is an area ripe for this technological integration.
Flow chemistry offers several key benefits for the synthesis of intermediates like this compound:
Enhanced Safety and Control: Continuous flow reactors handle small volumes of reagents at any given time, which allows for better management of reaction exotherms and the safe use of hazardous reagents. nih.gov
Scalability and Automation: Scaling up production in a flow system is achieved by extending the operation time rather than increasing the reactor size, simplifying the transition from laboratory to industrial scale. nih.gov These systems can be automated, allowing for the continuous production of protected building blocks needed for platforms like automated oligosaccharide synthesizers. researchgate.netnih.gov
Research efforts are now directed towards developing robust flow protocols for common carbohydrate protection reactions, such as benzoylation, and integrating them into multi-step sequences. researchgate.netnih.gov This could lead to on-demand, automated synthesis of specific protected monosaccharides, transforming the accessibility of these crucial building blocks.
| Parameter | Batch Processing | Continuous Flow Processing |
| Reaction Time | Often hours to days. | Minutes to hours. nih.gov |
| Heat Transfer | Less efficient, potential for hotspots. | Highly efficient, precise temperature control. nih.gov |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. nih.gov |
| Scalability | Complex, often requires re-optimization. | Straightforward, by extending run time. nih.gov |
| Reproducibility | Can be variable between batches. | High reproducibility and consistency. acs.org |
Expanding the Scope of Applications in Emerging Areas of Organic Chemistry
While serving as a protected precursor is its primary role, derivatives of this compound are versatile building blocks for synthesizing a wide array of complex molecules. Future research will likely see its application expand into new domains of organic chemistry.
Potential growth areas include:
Complex Natural Product Synthesis: Benzoylated glucose derivatives are crucial starting materials for the total synthesis of complex glycoconjugated natural products. elsevier.comchemimpex.com
Medicinal Chemistry and Drug Discovery: These compounds are used to synthesize novel glycosides and carbohydrate-based scaffolds for therapeutic applications, including treatments for diabetes, cancer, and Alzheimer's disease. chemicalbook.com The benzoyl groups can influence the solubility and bioavailability of the final drug candidates. chemimpex.com
Bioconjugation: As a versatile chemical handle, it can be used in bioconjugation techniques to attach carbohydrate moieties to proteins, lipids, or surfaces, which is essential for developing diagnostics and targeted therapeutics. chemimpex.com
Glycobiology Research: The synthesis of well-defined complex carbohydrate structures is fundamental to understanding their biological roles in cell recognition, signaling, and immune responses. chemimpex.com
Theoretical Prediction and Rational Design of Novel Protected Carbohydrates
The convergence of synthetic chemistry and computational science is opening new avenues for the rational design of molecules with tailored properties. Applying these tools to protected carbohydrates can accelerate the discovery of novel derivatives and optimize their synthetic routes.
Future directions in this area involve:
Conformational Analysis: Computational methods are used to predict the three-dimensional structures and conformational dynamics of protected sugars like this compound. nih.govwikipedia.org This understanding is crucial as the conformation of a carbohydrate influences its reactivity and how it interacts with other molecules, such as enzymes or receptors. wikipedia.org
Reactivity Prediction: Theoretical models can predict the relative reactivity of different hydroxyl groups, guiding the design of regioselective protection and deprotection strategies. This can help chemists choose the optimal conditions to synthesize a specific isomer with high yield, minimizing trial-and-error experimentation.
De Novo Design: Advanced computational algorithms, including those based on deep learning and artificial intelligence, are being developed to design novel protected carbohydrates with specific desired properties from the ground up. acs.orgfrontiersin.org While computational protein design is more established, the principles can be adapted to the design of complex glycans and their protected precursors. nih.govnih.gov
| Computational Tool/Method | Application in Carbohydrate Chemistry | Potential Impact |
| Molecular Dynamics (MD) Simulations | Predicting the conformational preferences of protected carbohydrates in solution. nih.gov | Understanding reactivity and interactions with biological systems. |
| Quantum Mechanics (QM) Calculations | Calculating reaction pathways and transition states to predict reaction outcomes. | Optimizing reaction conditions and predicting product selectivity. |
| Machine Learning/Deep Learning | Predicting protein-carbohydrate binding interfaces and biological activity. acs.orgfrontiersin.org | Accelerating drug discovery and the design of bioactive glycans. |
| Retrosynthetic Analysis Software | Proposing novel and efficient synthetic routes to complex carbohydrate targets. | Streamlining the synthesis of new protected building blocks. |
Multidisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique structural features of carbohydrates make them attractive building blocks for the creation of advanced materials. The interface between synthetic carbohydrate chemistry and materials science is a burgeoning field with immense potential. This compound can serve as a key precursor for such materials.
Promising research avenues include:
Glycopolymers: Glucose and its derivatives can be incorporated into polymer backbones to create "glycopolymers." youtube.com These materials are often biocompatible and can be designed to interact specifically with biological systems, making them useful for applications like targeted drug delivery, gene therapy, and medical diagnostics. youtube.comnih.gov
Supramolecular Materials: Well-defined synthetic glycans have been shown to self-assemble into hierarchical supramolecular structures. rsc.org By carefully designing the carbohydrate building block, it may be possible to create novel hydrogels, films, and nanoparticles with tunable properties for applications in tissue engineering and bionanotechnology.
Functionalized Surfaces: Carbohydrate derivatives can be grafted onto surfaces to create materials that can mediate specific cell adhesion or resist non-specific protein adsorption, which is critical for medical implants and biosensors.
The ability to precisely synthesize precursors like this compound is foundational to establishing clear structure-property relationships that will guide the development of these next-generation carbohydrate-based materials. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose?
- Methodological Answer : The synthesis typically involves benzoylation of D-glucopyranose using benzoyl chloride in anhydrous pyridine under controlled conditions. For example, analogous procedures for fucose derivatives (e.g., 1,2,3,4-tetra-O-benzoyl-α-D-fucopyranose) involve slow addition of benzoyl chloride to an ice-cold sugar solution in pyridine, followed by overnight stirring and purification via recrystallization . Reaction progress is monitored by TLC, and stoichiometric excess of benzoyl chloride ensures complete protection of hydroxyl groups. Adjusting reaction time, temperature, and reagent ratios can optimize yields.
Q. How do benzoyl protecting groups enhance stability in glycosylation reactions?
- Methodological Answer : Benzoyl groups increase steric hindrance and hydrophobicity, shielding the glucopyranose core from premature hydrolysis or undesired side reactions. This stability is critical for glycosylation steps, where unprotected hydroxyls could lead to regioisomeric byproducts. For instance, benzoylated derivatives like 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate are used in thiourea linkages with amines, leveraging the stability of benzoyl groups during conjugation . Comparative studies with acetylated analogs (e.g., 2,3,4,6-Tetra-O-acetyl-D-glucopyranose) show benzoyl derivatives exhibit slower enzymatic hydrolysis rates .
Q. What analytical techniques confirm the structure and purity of benzoylated glucopyranose derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns and anomeric configuration. Peaks between δ 7.3–8.1 ppm (aromatic protons) and downfield shifts for acetyl/benzoyl carbonyls (δ 165–170 ppm) validate protection .
- TLC/HPLC : Monitor reaction progress and purity using silica-gel TLC (e.g., ethyl acetate/hexane eluents) or reverse-phase HPLC .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during oligosaccharide synthesis using this compound?
- Methodological Answer : Regioselectivity is influenced by the choice of catalysts and protecting group strategies. For example:
- Orthogonal Protection : Combine benzoyl groups with temporary protecting groups (e.g., levulinoyl or silyl ethers) to selectively expose specific hydroxyls for glycosylation .
- Catalytic Systems : Use Lewis acids like BF-etherate or AgOTf to direct glycosidic bond formation. Evidence from acetylated glucopyranose derivatives shows that catalyst choice impacts α/β selectivity .
Q. How to resolve contradictions in enzymatic hydrolysis data between benzoylated and acetylated glucopyranose derivatives?
- Methodological Answer : Contradictions often arise from differences in steric hindrance and enzyme-substrate interactions. For example:
- Kinetic Studies : Compare / values for hydrolases (e.g., lipases or esterases) acting on benzoylated vs. acetylated substrates. Acetylated derivatives (e.g., 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose) are hydrolyzed faster due to lower steric bulk .
- Molecular Docking : Model substrate-enzyme interactions to identify steric clashes or binding-site mismatches caused by benzoyl groups.
Q. What experimental designs elucidate the role of benzoyl groups in stereochemical control during glycosidic bond formation?
- Methodological Answer :
- Anomerization Studies : Track α/β ratios under varying conditions (e.g., solvent polarity, temperature) using H NMR. Benzoyl groups may stabilize specific transition states via π-π interactions .
- Isotopic Labeling : Introduce O or C labels at key positions to trace bond formation mechanisms.
- Competitive Glycosylation : Compare reactivity with partially protected analogs to isolate steric/electronic effects of benzoyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
